Pt-tetraphenyltetrabenzoporphyrin
Description
Properties
IUPAC Name |
platinum(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H36N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSINHKCRBEPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H36N4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Elucidation of Pt Tetraphenyltetrabenzoporphyrin Analogues
Synthetic Approaches to Tetrabenzoporphyrin Macrocycles
The construction of the tetrabenzoporphyrin macrocycle, the core structure of Pt-TPP-TBP, is a significant challenge in porphyrin chemistry. The extension of the π-conjugated system through the fusion of benzene (B151609) rings at the β-positions of the porphyrin core results in a substantial red-shift of the absorption maxima, a desirable feature for many light-harvesting applications. nih.gov
Template condensation remains a primary strategy for the synthesis of tetrabenzoporphyrins and their meso-tetraaryl derivatives. researchgate.net This method often involves the high-temperature tetramerization of phthalic acid derivatives. researchgate.net A notable approach utilizes a copper(II) acetate (B1210297) monohydrate template, which facilitates the efficient construction of the porphyrin macrocycle. nih.gov This template-directed synthesis is advantageous as it can tolerate the subsequent harsh aromatization conditions required to form the benzoporphyrin. nih.gov The resulting copper(II)-porphyrin complex can then be readily demetalated to yield the freebase benzoporphyrin. nih.gov The template method has also been successfully employed to synthesize lanthanide complexes with 5,15-diphenyltetrabenzoporphyrin, achieving significantly higher yields compared to other methods. researchgate.net Furthermore, template-directed self-assembly using dynamic covalent chemistry has emerged as a powerful tool for constructing complex porphyrin nanostructures, such as nanorings, from precursor molecules. rsc.orgkyoto-u.ac.jp
An alternative and versatile route to substituted tetrabenzoporphyrins involves the direct aromatization of a tetraaryltetracyclohexenoporphyrin (Ar₄TCHP) precursor. acs.org This multi-step process begins with a Barton-Zard condensation to form 4,5,6,7-tetrahydroisoindoles. These intermediates are then condensed with aromatic aldehydes to produce the Ar₄TCHP macrocycle. The final and crucial step is the aromatization of the metal complexes of these precursors to yield the desired tetraaryltetrabenzoporphyrins (Ar₄TBPs). acs.org This method allows for the preparation of gram quantities of Ar₄TBPs and offers the flexibility to introduce various peripheral functional groups. acs.org Another innovative approach involves the thermal conversion of a soluble tetrabicyclo[2.2.2]octadiene-fused porphyrin precursor, which can be spin-coated onto a substrate and then annealed to form the tetrabenzoporphyrin film. researchgate.net
Metallation Strategies for Platinum(II) Incorporation
The insertion of a platinum(II) ion into the tetraphenyltetrabenzoporphyrin macrocycle is a key step in creating Pt-TPP-TBP. This process, known as metallation, typically involves reacting the free-base porphyrin with a platinum(II) salt. Platinum(II) cyclometalated complexes are a significant class of organometallic compounds. nih.gov The synthesis of these complexes can be achieved through stereoselective and regioselective reactions of appropriate ligands with platinum precursors like [Pt₂Me₄(μ-SMe₂)₂]. nih.gov For instance, the reaction of a thiophene-derived cyclohexyl diimine ligand with this platinum precursor leads to the formation of a platinum(II) species through C-H activation and methane (B114726) elimination, with yields around 73%. nih.gov The resulting platinum(II) tetraphenylporphyrin (B126558) is a purple solid. porphychem.com The incorporation of the heavy platinum atom is known to enhance the rate of intersystem crossing, a critical process for applications relying on the triplet excited state. researchgate.net
Peripheral Functionalization and Derivatization Strategies
The photophysical and electrochemical properties of Pt-TPP-TBP can be finely tuned by introducing functional groups at the periphery of the macrocycle. nih.govnih.gov This functionalization can influence solubility, aggregation behavior, and electronic characteristics.
The meso-phenyl groups of tetraphenyltetrabenzoporphyrin offer prime locations for chemical modification. The orientation of these phenyl rings relative to the porphyrin plane, described by the dihedral angle, is a key structural parameter. nih.gov For example, in a related zinc porphyrin, the dihedral angles between the meso-phenyl substituents and the porphyrin macrocycle were found to be 70.4(5)° and 74.2(6)°. nih.gov The nature of the meso-substituents significantly impacts the spectral features of the porphyrin. researchgate.net Systematic studies on para-substituted tetraphenylporphyrins have shown that both electron-donating and electron-withdrawing groups can cause a red-shift in the Soret band. pdx.edu The introduction of different meso-substituents, such as replacing phenyl groups with thienyl units, can also lead to red-shifts in both absorption and emission spectra due to the altered electronic properties of the macrocycle. nih.gov
The introduction of electron-withdrawing or electron-donating groups onto the porphyrin periphery is a powerful strategy to modulate its electronic properties. nih.govstudypug.com Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), increase the electron density of the π-system, which generally leads to a red-shift in the absorption bands. mdpi.comnih.gov This is because these groups narrow the HOMO-LUMO gap. mdpi.com Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density and can make the molecule more susceptible to nucleophilic attack. studypug.com The strategic placement of these groups can create a "push-pull" effect, which is beneficial for applications like dye-sensitized solar cells as it facilitates charge separation. nih.gov For instance, the combination of electron-donating groups at some meso positions and an electron-withdrawing anchoring group at another can effectively channel photoexcited electrons. nih.gov The introduction of polar groups, such as carboxyl groups, can also improve solubility and reduce aggregation, thereby enhancing photodynamic activity. nih.gov
Incorporation of Alkylsulfone and Styryl Moieties
The introduction of electron-withdrawing or -donating groups, such as alkylsulfone and styryl moieties, onto the porphyrin periphery is a key strategy for modulating the electronic properties of the macrocycle. While general methods for the functionalization of porphyrins are well-established, specific synthetic protocols for the direct incorporation of alkylsulfone and styryl groups onto the Pt-tetraphenyltetrabenzoporphyrin core are not extensively detailed in the available literature.
However, the synthesis of related functionalized porphyrins provides insight into potential synthetic routes. For instance, the introduction of sulfone groups into porphyrin-based covalent organic frameworks has been achieved through C-S coupling reactions. This involves reacting a brominated porphyrin precursor with a sulfur source in the presence of a copper catalyst. researchgate.net Theoretically, a similar approach could be adapted for this compound, provided a suitable halogenated derivative is available.
The synthesis of styryl-substituted porphyrins is often accomplished via palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, between a halogenated porphyrin and a styryl-boronic acid or -alkene. These methodologies have been widely applied to various porphyrin systems to extend the π-conjugation and modify the photophysical properties.
It is important to note that the direct application of these methods to this compound would require optimization of reaction conditions to ensure compatibility with the platinum center and the extended benzoporphyrin structure.
Azatetrabenzoporphyrin Modifications
A significant modification of the tetrabenzoporphyrin core involves the replacement of one or more meso-carbon atoms with nitrogen, leading to azatetrabenzoporphyrins. This substitution has a profound impact on the electronic structure and photophysical properties of the molecule.
A notable example is the synthesis of Platinum (II) aza-triphenyltetrabenzoporphyrin (PtNTBP). The synthesis of this analogue allows for a direct comparison with its parent compound, this compound (PtTPTBP). The introduction of a nitrogen atom in the meso-position results in a significant bathochromic shift of the photoluminescence emission spectrum. PtNTBP exhibits an emission maximum at 842 nm, which is a 72 nm shift compared to the 770 nm emission of PtTPTBP. nih.gov Furthermore, the emission spectrum of PtNTBP is considerably narrowed, with a full width at half maximum (FWHM) of 27 nm, compared to 40 nm for PtTPTBP. nih.gov
The synthesis of these platinum (II) azatetrabenzoporphyrin emitters is crucial for their application in near-infrared (NIR) organic light-emitting diodes (OLEDs). The ability to tune the emission wavelength to the NIR region through aza-substitution demonstrates the potential of these modified porphyrins for advanced electronic applications. nih.gov
Advanced Spectroscopic and Crystallographic Structural Characterization
The precise determination of the molecular structure of this compound and its analogues is fundamental to understanding their properties and function. X-ray crystallography and vibrational spectroscopy are powerful techniques for elucidating the three-dimensional arrangement of atoms, bond lengths, bond angles, and vibrational modes of these complex macrocycles.
X-ray Crystallography for Molecular Geometry and Planarity
One such analogue is Pt(II)-5,10,15,20-tetra(4-methoxy-phenyl)-porphyrin (PtTMeOPP). frontierspecialtychemicals.com The X-ray crystallographic analysis of PtTMeOPP reveals that the platinum(II) ion is coordinated by the four nitrogen atoms of the porphyrin core in a square planar geometry. frontierspecialtychemicals.com The macrocycle itself is essentially planar, a characteristic feature of metalloporphyrins that is crucial for their electronic properties.
The crystal structure of PtTMeOPP also reveals details about its packing in the solid state. The molecules form a 1D supramolecular architecture stabilized by weak C-H···O intermolecular hydrogen bonds and π-π stacking interactions between adjacent phenyl rings. frontierspecialtychemicals.com The presence of ordered voids within the crystal lattice is also a notable feature. frontierspecialtychemicals.com
Below is a table summarizing the crystallographic data for the analogue PtTMeOPP.
| Parameter | Value for PtTMeOPP |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.332(3) |
| b (Å) | 12.012(3) |
| c (Å) | 12.534(3) |
| α (°) | 67.23(3) |
| β (°) | 87.45(3) |
| γ (°) | 64.56(3) |
| Volume (ų) | 1425.9(6) |
| Z | 1 |
Vibrational Spectroscopy for Structural Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the bonding and structure of molecules. The analysis of the vibrational spectra of this compound analogues, such as Platinum(II) 5,10,15,20-tetraphenylporphyrin (PtTPP), offers a means to probe the structural changes upon metallation and substitution.
The introduction of a platinum atom into the porphyrin cavity leads to distinct changes in the IR spectrum. Compared to the metal-free tetraphenylporphyrin (H2TPP), the number of bands in the 500–1700 cm⁻¹ region of the PtTPP spectrum decreases, and their relative intensities are altered. nih.govnih.gov This is attributed to the increase in molecular symmetry upon coordination with the platinum atom. nih.govnih.gov For instance, a band at 883 cm⁻¹ in the H2TPP spectrum, associated with vibrations in the non-equivalent pyrrole (B145914) fragments, is absent in the spectra of the platinum complexes. nih.govnih.gov
The high-frequency region of the IR spectrum also provides clear evidence of metallation. The characteristic N-H stretching vibration, observed around 3370 cm⁻¹ in H2TPP, is absent in the spectrum of PtTPP, confirming the replacement of the inner hydrogen atoms with the platinum ion. nih.govnih.gov
The table below presents a selection of characteristic IR bands for H2TPP and its platinum complex, PtTPP, highlighting the key spectral changes upon metallation.
| Vibrational Mode | H2TPP Wavenumber (cm⁻¹) | PtTPP Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3370 | - | N-H stretching |
| ν(C-H) | ~3050 | ~3050 | Phenyl C-H stretching |
| Macrocycle vibrations | ~1595, ~1470 | ~1595, ~1470 | C=C stretching of the macrocycle |
| Pyrrole breathing | ~965 | ~980 | Breathing mode of the pyrrole rings |
| Pyrrole fragment vibration | 883 | - | Combination of r(Ca1-Cb1) and r(Ca2-Cb2) |
| γ(C-H) | ~800 | ~800 | Phenyl C-H out-of-plane bending |
Electronic Structure and Spectroscopic Properties: Fundamental Insights
Electronic Absorption Characteristics
The UV-visible absorption spectrum of a porphyrin is its electronic fingerprint, characterized by distinct, intense bands arising from π-π* transitions within the macrocycle. researchgate.net For Pt-tetraphenyltetrabenzoporphyrin, these features are modulated by its specific structural components.
Like all porphyrins, the electronic absorption spectrum of this compound is dominated by two primary features: the Soret band and the Q-bands. jhuapl.edu
Soret Band (or B-Band): This is a single, exceptionally intense absorption band typically found in the near-UV or blue region of the spectrum, around 400-450 nm. researchgate.netwikipedia.org It originates from a strongly allowed electronic transition from the ground state (S₀) to the second excited singlet state (S₂). researchgate.netlasalle.edu This transition is a hallmark of the porphyrin conjugated system. wikipedia.org
Q-Bands: Located in the visible region of the spectrum (typically 500–700 nm), these bands are significantly weaker than the Soret band. jhuapl.edu They arise from a quasi-forbidden transition from the ground state (S₀) to the first excited singlet state (S₁). researchgate.netresearchgate.net In metalloporphyrins like the platinum complex, where the molecule possesses a high degree of symmetry, the Q-band system is simplified, typically showing two distinct peaks. kyushu-u.ac.jpjhuapl.edu These are often labeled as the α-band (the lower energy, 0-0 transition) and the β-band (the higher energy, 0-1 vibronic overtone). lasalle.edu
The specific wavelengths and intensities of these bands for this compound are influenced by the expanded macrocycle and the central metal, as detailed in the following sections.
A defining feature of this compound is the fusion of benzene (B151609) rings onto each of the four pyrrole (B145914) units of the porphyrin core. This annulation creates a tetrabenzoporphyrin (TBP) structure, which significantly expands the π-conjugated system compared to a standard tetraphenylporphyrin (B126558) (TPP). kyushu-u.ac.jp
This expansion of π-conjugation has profound effects on the electronic spectrum:
Bathochromic Shift: The most significant consequence is a substantial red shift (a shift to longer wavelengths) of both the Soret and Q-bands. kyushu-u.ac.jp This occurs because the larger conjugated system leads to a narrowing of the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap). researchgate.net
Substituents attached to the porphyrin periphery can fine-tune its electronic properties. researchgate.net In this compound, the key substituents are the four phenyl groups at the meso positions.
Meso-Phenyl Groups: The electronic nature of these phenyl groups and any additional functional groups attached to them can alter the energy levels of the macrocycle's orbitals. Electron-donating groups (e.g., -OH, -NH₂) attached to the phenyl rings generally cause a bathochromic (red) shift in the absorption bands, particularly the Q-bands. researchgate.netmdpi.com Conversely, electron-withdrawing groups (e.g., -NO₂, -CHO) tend to have a smaller effect or may cause a slight hypsochromic (blue) shift. researchgate.netnih.gov
Central Metal Ion: The Pt(II) ion also acts as a powerful substituent. Its insertion into the porphyrin core deprotonates the ring to form a dianionic ligand. lasalle.edu The metal's d-orbitals can interact with the porphyrin's π-orbitals. For metals like Pt(II), dπ-pπ* back-bonding can occur, where electron density is transferred from the metal to the porphyrin π* orbitals. lasalle.edu This interaction increases the energy separation between the π and π* orbitals, leading to a hypsochromic (blue) shift compared to the free-base porphyrin. lasalle.edu
Molecular Orbital Theory and Electronic Configuration
The electronic transitions observed in the UV-Vis spectrum are explained by Gouterman's four-orbital model, which focuses on the frontier molecular orbitals of the porphyrin ring.
The spectroscopic properties of porphyrins are primarily dictated by transitions involving four key frontier orbitals: two HOMOs and two LUMOs.
HOMOs and LUMOs: In a typical metalloporphyrin, the two highest occupied molecular orbitals (a₁ᵤ and a₂ᵤ) are very close in energy. The lowest unoccupied molecular orbital is a doubly degenerate set (e₉). The transitions between these orbitals (a₁ᵤ, a₂ᵤ → e₉) mix to create the S₁ and S₂ excited states, which give rise to the Q and Soret bands, respectively. lasalle.edu
Effect of Expansion: For a tetrabenzoporphyrin, the expanded π-system destabilizes the HOMO, raising its energy level relative to a standard porphyrin. researchgate.net This destabilization is a key factor in the narrowing of the HOMO-LUMO gap. researchgate.net
Effect of Substituents: Strongly electron-donating substituents on the meso-phenyl groups can raise the energy of the porphyrin HOMO. In some cases, a π-orbital from the substituted phenyl group can even rise above the porphyrin's native HOMO, fundamentally altering the electronic structure and leading to dramatic spectral changes known as "hyperporphyrin" effects. researchgate.net
The energy difference between the HOMO and LUMO is a critical parameter that determines the electronic and optical properties of the molecule.
Gap Narrowing: As established, the primary effect of the tetrabenzo-annulation in this compound is the narrowing of the HOMO-LUMO gap. researchgate.net This is consistent with the observed bathochromic shift in its absorption spectrum, as less energy is required to excite an electron from the HOMO to the LUMO.
Electrochemical Correlation: The HOMO and LUMO energy levels can be estimated experimentally using electrochemical methods, such as cyclic voltammetry. The first oxidation potential correlates with the energy of the HOMO, while the first reduction potential correlates with the energy of the LUMO. researchgate.net The difference between these potentials provides a direct measure of the electrochemical HOMO-LUMO gap. Studies on related Pt(II) tetrabenzoporphyrins confirm that they are more easily oxidized (have a higher HOMO energy) than their TPP counterparts, consistent with a smaller energy gap. researchgate.net
The following table presents comparative data for related porphyrin systems, illustrating the impact of π-extension on the HOMO-LUMO gap.
| Compound Type | First Oxidation E₁/₂ (V) | First Reduction E₁/₂ (V) | HOMO-LUMO Gap (eV) |
| Pt(II) Tetraphenylporphyrin (PtTPP) | 1.10 | -1.25 | 2.35 |
| Pt(II) Tetrabenzoporphyrin (PtTBP) | 0.69 | -1.18 | 1.87 |
| Data derived from electrochemical studies on representative systems and illustrates the general trend. Actual values can vary with specific substituents and solvent conditions. Source: researchgate.net |
This narrowing of the orbital energy gap is a direct consequence of the expanded π-conjugation in the tetrabenzoporphyrin macrocycle, making this compound a molecule with distinct electronic properties tailored for absorbing lower-energy light compared to its less-conjugated relatives.
Photophysical Phenomena and Excited State Dynamics
Phosphorescence Characteristics of Pt-tetraphenyltetrabenzoporphyrin
The phosphorescence of Pt-TPTBP is a defining feature, characterized by its emission from the triplet excited state. This phenomenon is highly sensitive to the molecular environment and the presence of quenching species.
Achieving efficient room-temperature phosphorescence (RTP) in organic molecules is often challenging due to non-radiative decay processes and quenching by molecular oxygen. nih.govresearchgate.net However, metalloporphyrins containing heavy atoms like platinum are known to exhibit significant RTP. The heavy atom effect enhances spin-orbit coupling, which facilitates the population of the triplet state and increases the probability of phosphorescent decay. osti.gov
Table 1: Comparative Photophysical Properties of Various Porphyrins This table presents data for related porphyrin compounds to provide context for the properties of this compound.
| Compound | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |
|---|---|---|---|
| Tetraphenylporphyrin (B126558) (TPP) | 0.11 | DMF | rsc.org |
| Zinc Tetraphenylporphyrin (ZnTPP) | 0.030 | Toluene (B28343) (Ar-purged) | researchgate.net |
| Porphyrin Derivative (6-Zn) | 0.015 | DMSO | nih.gov |
| Porphyrin Derivative (6-Pd) | <0.001 | DMSO | nih.gov |
Pt-TPTBP is known for its emission in the near-infrared (NIR) region of the electromagnetic spectrum. This NIR phosphorescence originates from its lowest triplet excited state (T₁). The extended π-conjugation of the tetrabenzoporphyrin macrocycle lowers the energy of the excited states, shifting the emission to longer wavelengths compared to standard porphyrins.
The ability to achieve room-temperature NIR phosphorescence is particularly noteworthy. researchgate.net This is often accomplished by incorporating the chromophore into a rigid matrix or forming a supramolecular complex, which minimizes vibrational quenching and protects the triplet state from oxygen. researchgate.net The emission spectra of related bacteriochlorins, which also emit in the NIR, are typically narrow. nih.gov The NIR emission of Pt-TPTBP and similar compounds makes them suitable for applications that require light penetration through biological tissues.
The phosphorescence lifetime (τ_P) is a critical parameter that reflects the stability of the triplet excited state. For platinum porphyrins, these lifetimes can be on the order of microseconds. researchgate.netnih.gov The decay of the triplet state is influenced by both unimolecular (phosphorescence, non-radiative decay) and bimolecular (quenching, triplet-triplet annihilation) processes.
The observed decay kinetics can be complex. At low concentrations or low excitation intensities, the decay is often mono-exponential, dominated by the intrinsic lifetime of the triplet state. However, at higher concentrations or intensities, the decay becomes non-exponential due to the contribution of TTA. acs.org The phosphorescence lifetime of tryptophan in proteins, for example, is highly sensitive to the local environment and the presence of quenching amino acid residues, illustrating the short-range nature of many quenching interactions. nih.gov Similarly, the triplet lifetime of Pt-porphyrins can be extended by incorporating them into structures that prevent quenching. rsc.org
Triplet Excited State Generation and Evolution
The generation and subsequent evolution of the triplet excited state are central to the photophysics of Pt-TPTBP. These processes are exceptionally efficient due to the presence of the platinum ion.
Upon photoexcitation, the Pt-TPTBP molecule is promoted to a singlet excited state (S₁). It then rapidly undergoes intersystem crossing (ISC) to the triplet manifold (T₁). ISC is a spin-forbidden process, but the large spin-orbit coupling constant of the platinum atom relaxes this rule, leading to a highly efficient S₁ → T₁ transition. osti.govacs.org This high efficiency of ISC is a hallmark of heavy-metal-containing porphyrins and is responsible for their strong phosphorescence and utility as triplet photosensitizers. osti.govacs.org The ISC rate in these systems is significantly faster than fluorescence, resulting in low fluorescence quantum yields. nih.gov
When the concentration of triplet states is sufficiently high, two triplet-excited molecules can interact in a process known as triplet-triplet annihilation (TTA). uq.edu.auaps.org This bimolecular quenching process can lead to several outcomes, including the formation of an excited singlet state (upconversion) or non-radiative decay to the ground state. osti.govnsf.gov
For Pt-TPTBP, homomolecular TTA (where two identical molecules interact) has been studied, and it exhibits a very fast rate constant for this process. acs.org The dynamics of the triplet state decay under these conditions can be described by the following equation, where k_T is the first-order decay constant and k_TT is the second-order rate constant for TTA:
d[³M]/dt = -k_T[³M] - k_TT[³M*]²
Studies using transient absorption spectroscopy have quantified the TTA rate constant for Pt-TPTBP. acs.org
Table 2: Triplet State Decay and Annihilation Rate Constants for Metalloporphyrins in Deoxygenated Toluene
| Compound | kT (s-1) | kTT (M-1s-1) | Reference |
|---|---|---|---|
| This compound (PtTPBP) | 1.8 x 104 | 1.6 x 1010 | osti.govacs.org |
| Platinum(II) octaethylporphyrin (PtOEP) | 1.2 x 104 | 7.1 x 109 | osti.govacs.org |
| Palladium(II) octaethylporphyrin (PdOEP) | 3.5 x 103 | 1.1 x 1010 | acs.org |
| Zinc(II) tetraphenylporphyrin (ZnTPP) | 4.0 x 103 | 5.5 x 109 | osti.govacs.org |
The fast TTA rate for Pt-TPTBP highlights the efficiency of bimolecular interactions between its triplet excited states. acs.org The first-order decay constant, k_T, includes both intrinsic decay and quenching by residual oxygen, and the higher value for the platinum complexes reflects their longer-lived triplet states having more time to interact with quenchers. osti.govacs.org
Energy Transfer Processes in Hybrid Systems
Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism of energy transfer between two chromophores, a "donor" and an "acceptor," over a typical distance of 1-10 nanometers. nih.gov The process does not involve the emission and re-absorption of a photon. youtube.com Instead, it occurs through long-range dipole-dipole coupling between the donor in its excited state and the acceptor in its ground state. youtube.com
In hybrid systems involving this compound, the molecule can serve as an efficient energy acceptor. The key conditions for FRET to occur are:
Spectral Overlap: The emission spectrum of the donor molecule must significantly overlap with the absorption spectrum of the acceptor molecule (this compound). nih.govyoutube.com
Proximity: The distance between the donor and acceptor must be within the Förster distance (R₀), the distance at which FRET efficiency is 50%. youtube.com The efficiency of energy transfer is acutely sensitive to this distance, decreasing with the inverse sixth power of the separation (r⁻⁶). youtube.com
Dipole Orientation: The transition dipole moments of the donor and acceptor should be favorably aligned.
In a typical FRET-based system, an excited donor molecule transfers its energy to the Pt-porphyrin acceptor. Following this energy transfer, the Pt-porphyrin is promoted to an excited singlet state, which then undergoes rapid intersystem crossing to the triplet state, ultimately leading to phosphorescence. This mechanism is utilized in applications such as two-photon absorbing phosphorescent probes for oxygen sensing.
In covalently linked donor-acceptor dyads, intramolecular photoinduced electron transfer (PET) can serve as a significant quenching pathway for the excited state of this compound. Upon photoexcitation, the porphyrin moiety can either donate or accept an electron, leading to the formation of a transient charge-separated state (CSS). nih.gov
The process can be described as:
Excitation: P-A + hν → P*-A
Electron Transfer: P*-A → P⁺•-A⁻• (or P⁻•-A⁺•)
Here, P* represents the excited porphyrin, and A is the linked acceptor. The formation of the charge-separated state effectively quenches the porphyrin's excited state, preventing it from decaying via luminescence (fluorescence or phosphorescence). nih.gov
The rates of both the forward electron transfer and the subsequent charge recombination (back electron transfer) are governed by factors such as the thermodynamic driving force, the distance and orientation between the donor and acceptor, and the polarity of the solvent. nih.gov In some cases, the back electron transfer rate is observed to be slower in nonpolar solvents, indicating that the process occurs in the Marcus inverted region. nih.gov
However, it is noteworthy that in certain Pt-porphyrin–fullerene dyads, excited-state energy transfer from the porphyrin triplet state to the fullerene moiety was found to be the dominant deactivation process, with no evidence of photoinduced electron transfer, even when it was energetically feasible. researchgate.net This indicates a competition between energy transfer and electron transfer pathways, with the specific molecular architecture and electronic coupling determining the prevailing mechanism. researchgate.net
Quenching Mechanisms and Environmental Interactions
The triplet states of porphyrins are notoriously sensitive to quenching by molecular oxygen (O₂). rsc.org Due to their relatively long lifetimes (microseconds to milliseconds), these triplet states have a high probability of interacting with ambient oxygen, which exists in a triplet ground state (³Σg⁻). nih.gov
The quenching mechanism is a diffusion-controlled, spin-allowed energy transfer process:
³P* + ³O₂ → ¹P₀ + ¹O₂ (¹Δg)
In this reaction, the excited triplet porphyrin (³P*) transfers its energy to ground-state triplet oxygen (³O₂), resulting in the porphyrin returning to its singlet ground state (¹P₀) and the formation of highly reactive singlet oxygen (¹O₂). nih.gov This process is a primary cause of photobleaching and is the fundamental principle behind Type II photodynamic therapy.
The rate of oxygen quenching is quantified by the bimolecular quenching constant (kₒ₂ or k₋q). For metalloporphyrins, these rates are typically very high, approaching the diffusion-controlled limit. Studies comparing sterically hindered Pt-porphyrins to the unhindered analogue Pt-tetraphenylporphyrin (PtTPP) have shown that bulky substituents can physically protect the porphyrin core and lower the quenching rate by a factor of 3 to 4. rsc.org
Table 1: Oxygen Quenching Data for Selected Porphyrins
| Compound | Solvent | Quenching Rate Constant (kₒ₂) (M⁻¹s⁻¹) | Reference |
| Pt-tetraphenylporphyrin (PtTPP) | Toluene | ~2.0 x 10⁹ | rsc.org |
| Fe(III)-tetraphenylporphin | - | 1-1.5 x 10⁹ | nih.gov |
| meso-tetra(4-sulphonato)phenylporphyrin (TPPS₄) | Aqueous | 1.5 x 10⁹ | - |
Due to their large, planar aromatic structures, porphyrin molecules like this compound exhibit a strong tendency to form π-π stacked aggregates, especially in the solid state or in concentrated solutions. rsc.orgnih.gov This aggregation typically leads to a significant reduction in luminescence efficiency, a phenomenon known as aggregation-caused quenching (ACQ). acs.orgrsc.org
The primary cause of ACQ is the formation of strong intermolecular electronic interactions within the aggregates. nih.gov These interactions create new, non-radiative decay pathways for the excited state energy to dissipate as heat, thereby "quenching" the fluorescence or phosphorescence. The planar stacking facilitates these detrimental excimer-like interactions. nih.gov
Several strategies have been developed to mitigate ACQ in porphyrin-based materials:
Steric Hindrance: Attaching bulky substituents to the porphyrin periphery, such as in Pt-tetrakis(2,4,6-triethylphenyl)porphyrin, physically obstructs the close π-π stacking, preserving luminescence in the aggregated state. rsc.org
Structural Isolation: Incorporating porphyrin molecules into ordered, rigid structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) can enforce separation between the chromophores and prevent quenching. acs.orgmdpi.com
AIE-Active Moieties: Covalently attaching molecules that exhibit aggregation-induced emission (AIE), such as tetraphenylethene, to the porphyrin core can convert an ACQ-active molecule into one that becomes more emissive upon aggregation. rsc.org
Electrochemical Behavior and Redox Properties
Redox Potentials and Electron Transfer Characteristics
The redox potentials of platinum(II) porphyrins, including the tetrabenzoporphyrin series, are influenced by the extensive π-conjugation of the macrocycle and the nature of any peripheral substituents. For platinum(II) tetrabenzoporphyrins ((TBP)Pt(II)), the fusion of benzo groups onto the β,β'-pyrrolic positions creates a more electron-rich and extended π-system compared to standard tetraphenylporphyrins (TPP). This π-extension generally leads to a smaller HOMO-LUMO gap, making the macrocycle easier to both oxidize and reduce.
The electron transfer processes are predominantly centered on the porphyrin ligand rather than the central platinum(II) metal ion, which remains redox-inactive under typical conditions. The primary redox events involve the addition or removal of electrons from the π-conjugated system of the tetrabenzoporphyrin macrocycle. nih.gov
Reversible One-Electron Reductions and Oxidations
Pt-tetraphenyltetrabenzoporphyrin, in common with other platinum(II) porphyrins, typically undergoes multiple, discrete, and reversible one-electron redox processes. nih.gov Investigations of this class of compounds have consistently shown two sequential one-electron reductions and between one to three one-electron oxidations within the accessible potential window of common nonaqueous solvents. nih.gov
The reversibility of these redox events, particularly the first oxidation and the first two reductions, indicates the formation of stable charged species on the timescale of the electrochemical measurement.
Typical Redox Processes for (TBP)Pt(II):
First Reduction: (TBP)Pt(II) + e⁻ ⇌ [(TBP)Pt(II)]⁻˙
Second Reduction: [(TBP)Pt(II)]⁻˙ + e⁻ ⇌ [(TBP)Pt(II)]²⁻
First Oxidation: (TBP)Pt(II) ⇌ [(TBP)Pt(II)]⁺˙ + e⁻
Second Oxidation: [(TBP)Pt(II)]⁺˙ ⇌ [(TBP)Pt(II)]²⁺ + e⁻
These reactions demonstrate the capacity of the macrocycle to act as an electron reservoir, accepting and donating electrons in a controlled, stepwise manner.
Generation and Characterization of π-Anion and π-Cation Radicals
The one-electron reduction and oxidation processes lead to the formation of distinct radical ionic species.
π-Anion Radicals: The first and second reductions occur at the conjugated π-ring system, generating the corresponding π-anion radical, [(TBP)Pt(II)]⁻˙, and subsequently the dianion, [(TBP)Pt(II)]²⁻. nih.gov These species are typically stable in nonaqueous media, allowing for their characterization. nih.gov
π-Cation Radicals: Similarly, the first one-electron oxidation removes an electron from the macrocycle's π-system, yielding a stable π-cation radical, [(TBP)Pt(II)]⁺˙. nih.gov The stability of this radical is a key feature of these compounds. Subsequent oxidations can also occur on the macrocycle, though in some related tetraarylporphyrins with strongly electron-withdrawing groups, a second oxidation can sometimes induce an internal electron transfer resulting in a Pt(IV) species. nih.gov However, for tetrabenzoporphyrins, the oxidation is generally accepted to be ligand-centered.
The generation of these radical species can be confirmed through techniques like ESR (Electron Spin Resonance) spectroscopy, which provides direct evidence of the unpaired electron, and spectroelectrochemistry, which monitors the changes in the UV-visible absorption spectrum upon electrolysis. nih.gov
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Spectroelectrochemistry)
The electrochemical properties of this compound are primarily investigated using a combination of powerful analytical techniques.
Cyclic Voltammetry (CV): This is the most common technique used to probe the redox behavior of these porphyrins. A cyclic voltammogram provides information on the potentials at which redox events occur and the reversibility of the electron transfer processes. For Pt-tetrabenzoporphyrins, the CV typically shows two reversible reduction waves and at least one reversible oxidation wave. nih.gov The separation between the anodic and cathodic peak potentials for a reversible couple is theoretically 59/n mV (where n is the number of electrons, typically 1), and the ratio of the peak currents is unity.
Spectroelectrochemistry: This technique couples electrochemical methods with spectroscopy (usually UV-visible absorption). nih.gov A thin-layer electrochemical cell allows for the in-situ generation of the oxidized or reduced species (the π-cation or π-anion radicals) while simultaneously recording their absorption spectra. This provides definitive identification of the species formed at each redox potential by observing the characteristic shifts in the Soret and Q-bands of the porphyrin. For instance, the formation of the π-cation radical is accompanied by a significant decrease in the intensity of the main Soret band and the appearance of new, broad absorption bands at longer wavelengths. nih.gov
Below is a representative table of electrochemical data for a generic Platinum(II) Tetrabenzoporphyrin in a non-aqueous solvent, illustrating typical potential values.
| Redox Process | E₁/₂ (V vs. SCE) | Description |
| First Oxidation | ~ +0.80 to +1.00 | Reversible, one-electron oxidation to form a π-cation radical. |
| Second Oxidation | ~ +1.20 to +1.50 | Reversible, one-electron oxidation to form a dication. |
| First Reduction | ~ -1.00 to -1.20 | Reversible, one-electron reduction to form a π-anion radical. |
| Second Reduction | ~ -1.30 to -1.60 | Reversible, one-electron reduction to form a dianion. |
Note: The potential values are approximate and can vary based on the specific meso-substituents, solvent, and supporting electrolyte used.
Computational and Theoretical Studies of Pt Tetraphenyltetrabenzoporphyrin
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its excited-state extension, Time-Dependent Density Functional Theory (TD-DFT), are cornerstone methods for the computational investigation of porphyrin systems. rsc.org These approaches balance computational cost and accuracy, making them suitable for large molecules like Pt-TPTBP. DFT is used to determine ground-state geometries, molecular orbital energies, and electron density distributions. acs.org TD-DFT builds upon this by calculating electronic transition energies and oscillator strengths, which directly correspond to experimental UV-visible absorption and emission spectra. rsc.orgacs.org
Computational studies on related platinum benzoporphyrins have successfully used DFT to analyze the electronic impact of peripheral substituents and intramolecular interactions. worldscientific.com The choice of functional within DFT/TD-DFT calculations is critical; functionals like B3LYP are commonly used, but range-separated hybrids or double-hybrid functionals are sometimes employed for greater accuracy, particularly for charge-transfer states. researchgate.net
DFT calculations provide a detailed picture of the molecular orbitals (MOs) of Pt-TPTBP, particularly the frontier orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The fusion of benzene (B151609) rings onto the porphyrin core in tetrabenzoporphyrins extends the π-conjugated system, which typically leads to a smaller HOMO-LUMO gap compared to simpler porphyrins. This gap narrowing is a primary reason for the red-shifted absorption and emission profiles of these molecules. The heavy platinum(II) ion also significantly influences the electronic structure, lowering the energy of the HOMO.
TD-DFT calculations are used to predict the optical absorption and emission spectra. For Pt-TPTBP, these calculations can model the characteristic Soret (or B) band and the Q-bands in the absorption spectrum. The lowest energy Q-band corresponds to the HOMO-LUMO transition. Experimentally, Pt-TPTBP is known to be a strong near-infrared (NIR) emitter, with a phosphorescence emission maximum (λem) around 770 nm. rsc.org TD-DFT calculations on analogous Pt(II) complexes have shown excellent agreement between predicted emission wavelengths and experimental values, validating the predictive power of this method. rsc.org
Table 1: Comparison of Experimental and Calculated Photophysical Data for a Related Pt(II) Complex (Ref-Pt1)
| Property | Experimental Value | Calculated Value (TD-DFT) |
| Absorption λmax | 518 nm | 530 nm |
| Emission λmax | 609 nm | 632 nm |
This table is based on data for a binuclear Pt(II) complex to illustrate the typical accuracy of TD-DFT calculations in predicting optical properties of related systems. rsc.org
Upon photoexcitation, Pt-TPTBP transitions from its ground state (S₀) to an excited singlet state (S₁). The subsequent relaxation pathways determine its photophysical properties. TD-DFT calculations are instrumental in mapping the potential energy surfaces of these excited states. For platinum porphyrins, the excited-state landscape is dominated by very rapid and efficient processes.
Following excitation to the S₁ state, the molecule typically undergoes rapid internal conversion to the lowest vibrational level of S₁. From there, it has several pathways to relax, including fluorescence (S₁ → S₀) and intersystem crossing (ISC) to the triplet manifold (S₁ → Tₙ). Due to the presence of the heavy platinum atom, ISC in Pt-TPTBP is exceptionally fast. Femtosecond transient absorption studies on related platinum benzoporphyrins have confirmed that the triplet excited state (T₁) is formed within picoseconds (ps) of laser excitation. worldscientific.comrsc.org This ultrafast ISC significantly outcompetes fluorescence, leading to a high quantum yield of triplet state formation. The triplet state can then relax to the ground state via phosphorescence (T₁ → S₀), which is observed as the characteristic NIR emission of Pt-TPTBP. schanzelab.orgucl.ac.uk
Theoretical models also help explain the influence of molecular structure on non-radiative decay rates (kₙᵣ). For instance, computational studies on a fluorinated analogue of Pt-TPTBP suggested that an increase in kₙᵣ was likely due to non-planar distortions of the porphyrin macrocycle, which can provide vibrational modes that facilitate radiationless decay. schanzelab.org
Spin-Orbit Coupling Calculations for Intersystem Crossing
The defining photophysical characteristic of Pt-TPTBP—its strong NIR phosphorescence—is a direct consequence of efficient intersystem crossing and a reasonably high radiative decay rate from the triplet state. Both processes are governed by spin-orbit coupling (SOC), an interaction between the electron's spin and its orbital motion around the nucleus. ucl.ac.uk SOC is very weak for light elements but becomes significant for heavy elements like platinum, a phenomenon known as the "heavy-atom effect."
SOC provides a mechanism to mix singlet and triplet electronic states, which have different spin multiplicities. This mixing allows the formally spin-forbidden S₁ → T₁ transition (intersystem crossing) to occur with high efficiency. ucl.ac.uk Furthermore, it allows the T₁ → S₀ transition (phosphorescence) to gain some "allowed" character, increasing its probability and resulting in observable emission.
Theoretical calculations can quantify the strength of SOC between different electronic states. For related d⁸ metal complexes, calculations of SOC matrix elements (⟨Sₘ|Hₛₒ|T₁⟩) and zero-field splitting (ZFS) have been performed to evaluate and understand the phosphorescent radiative decay process. rsc.org The calculated ZFS for a Pt(II) reference complex was found to be significantly larger than its Pd(II) analogue (39 cm⁻¹ vs 3.8 cm⁻¹), consistent with the much stronger SOC effect from the 5d Pt atom compared to the 4d Pd atom. rsc.org These calculations are crucial for explaining why Pt-TPTBP is a highly efficient phosphorescent emitter, making it a valuable material for applications like OLEDs and as a phosphorescence standard. rsc.orgucl.ac.uk
Molecular Dynamics Simulations for Structural Dynamics
While quantum mechanical calculations like DFT are excellent for describing electronic properties at static, optimized geometries, molecules are inherently dynamic. Molecular Dynamics (MD) simulations can model the structural evolution of Pt-TPTBP over time, providing insights into how its dynamics influence its properties.
MD simulations can be used to explore conformational flexibility, such as non-planar distortions of the large tetrabenzoporphyrin macrocycle. schanzelab.org Such distortions can be thermally induced or arise from interactions with a host matrix in a solid-state device. These structural fluctuations can, in turn, affect the electronic properties by modulating the HOMO-LUMO gap and influencing non-radiative decay pathways. Combining MD with quantum mechanical calculations (QM/MM methods) allows for a more realistic description of the molecule's behavior in a complex environment, such as a polymer film or solvent. While specific MD studies on Pt-TPTBP are not widely reported, the methodology is highly relevant for understanding phenomena like aggregation-induced quenching and the stability of the emitter in devices.
Correlation of Computational Predictions with Experimental Data
A key aspect of computational chemistry is the validation of theoretical models against experimental results. For Pt-TPTBP and related compounds, there is generally a strong correlation between computational predictions and experimental data.
Optical Spectra: As noted, TD-DFT calculations on analogous systems accurately predict absorption and emission wavelengths, often within a narrow margin of experimental values. rsc.orgrsc.org
Quantum Yield: Pt-TPTBP is frequently used as a phosphorescence quantum yield standard in experimental studies, with an accepted value of 0.51 in deoxygenated toluene (B28343). acs.orgrsc.orguit.no Reproducing this high quantum yield is a key benchmark for advanced theoretical models that can calculate radiative and non-radiative decay rates.
Excited-State Dynamics: Computationally-derived excited-state landscapes, which predict ultrafast and highly efficient intersystem crossing, are consistent with experimental transient absorption measurements that observe rapid triplet state formation in platinum porphyrins. worldscientific.comrsc.org
This synergy between theory and experiment is crucial. Calculations provide a fundamental explanation for observed properties, while experimental data serve to refine and validate the computational methods, leading to a deeper and more predictive understanding of the molecule's behavior.
Applications in Materials Science and Advanced Technologies
Organic Light-Emitting Diodes (OLEDs) and Electrophosphorescent Devices
Pt-TPTBP and its derivatives are highly promising emitters for near-infrared (NIR) OLEDs due to their ability to harness both singlet and triplet excitons, a critical factor for achieving high quantum efficiencies. These materials are instrumental in developing efficient light sources in the NIR spectrum, a region of great interest for applications in night-vision displays, optical communication, and biomedical imaging.
The electroluminescence of Pt-TPTBP is centered in the NIR region, a direct consequence of its electronic structure. A closely related compound, Platinum(II) tetraphenyltetranaphtho researchgate.netepa.govporphyrin (Pt(tptnp)), which shares a similar core structure, exhibits intense phosphorescence with a maximum emission peak at 883 nm in degassed toluene (B28343) solutions. epa.gov When incorporated into OLEDs, this results in NIR electroluminescence. For instance, polymer-based OLEDs using Pt(tptnp) show an emission maximum at 896 nm. epa.gov Similarly, OLEDs using Pt(tpbp) as the emitter have achieved an emission peak at 769 nm. researchgate.net The ability to achieve such long-wavelength emission is a key attribute of this class of materials.
A critical metric for OLED performance is the external quantum efficiency (EQE), which represents the ratio of photons emitted to electrons injected. For NIR OLEDs, achieving high EQE is particularly challenging due to the energy gap law, which predicts an increase in non-radiative decay rates as the emission energy decreases. Despite this, devices utilizing platinum porphyrins have demonstrated significant performance.
OLEDs based on Pt(tptnp) have achieved a maximum EQE of 3.8% when a vapor-deposited multilayer heterostructure is employed. epa.gov Even in less complex, spin-coated polymer-based devices, an EQE of 0.4% has been reported. epa.gov Further optimization through strategies like resonant energy transfer with a phosphorescent assist dopant has pushed the EQE of NIR OLEDs using Pt(tpbp) to over 10%. researchgate.net Specifically, an EQE of 10.5% was reached for an emission peak at 769 nm. researchgate.net Research has shown that platinum(II) complexes, in general, exhibit superior efficiency in the 700 to 1000 nm range. rsc.org
Table 1: Performance of Pt-porphyrin based NIR-OLEDs
| Emitter | Host Material/Device Type | Emission Peak (nm) | Max. EQE (%) | Max. Radiance/Emittance |
| Pt(tptnp) | Vapor-deposited multilayer with CBP host | Not specified | 3.8 | 1.8 mW/cm² |
| Pt(tptnp) | Spin-coated polymer (PVK/PBD) | 896 | 0.4 | 100 µW/cm² |
| Pt(tpbp) | DIC-TRZ with Ir(piq)3 assist dopant | 769 | 10.5 | Not specified |
The device architecture, particularly the use of multilayer heterostructures with hole injection and electron-blocking layers, is crucial for confining charge carriers and excitons within the emissive layer, thereby maximizing radiative recombination. epa.gov Optimized architectures in vapor-deposited devices have led to significantly higher efficiencies and radiances compared to simpler spin-coated polymer devices. epa.gov Furthermore, the use of an assist dopant, such as Ir(piq)3, in the emissive layer can facilitate efficient energy transfer to the Pt-porphyrin emitter, dramatically enhancing the EQE. researchgate.net
In phosphorescent OLEDs, both singlet and triplet excitons formed upon electron-hole recombination can be harvested for light emission. The heavy platinum atom in Pt-TPTBP facilitates strong spin-orbit coupling, leading to efficient intersystem crossing from the singlet to the triplet state. This allows the harvesting of the statistically dominant triplet excitons (75% of the total).
However, at high brightness levels, the long lifetime of triplet excitons can lead to detrimental quenching processes, most notably triplet-triplet annihilation (TTA). tue.nlresearchgate.net TTA occurs when two triplet excitons interact, resulting in the non-radiative decay of one or both excitons, which in turn leads to a decrease in device efficiency, a phenomenon known as "roll-off". researchgate.net Another process that can affect efficiency is triplet-polaron annihilation, where a triplet exciton (B1674681) is quenched by a charge carrier. tue.nlaps.org The design of molecular triads, such as Alq3-oligofluorene-Pt(II)porphyrin, aims to facilitate rapid triplet energy transfer, which can help mitigate these annihilation processes. nih.govbgsu.edu Understanding and controlling these exciton dynamics are critical for developing highly efficient and stable OLEDs. arxiv.org
Chemical Sensing Applications
The intense phosphorescence of Pt-TPTBP, which is highly sensitive to the presence of molecular oxygen, makes it an excellent candidate for optical oxygen sensors.
The principle behind Pt-TPTBP-based oxygen sensors is the quenching of its phosphorescence by molecular oxygen. In the absence of oxygen, the excited Pt-TPTBP molecule relaxes by emitting a photon (phosphorescence). When oxygen is present, it can interact with the excited triplet state of the porphyrin, leading to non-radiative de-excitation and a decrease in the phosphorescence intensity and lifetime. This quenching process is described by the Stern-Volmer equation. nih.gov
The sensitivity of these sensors is often expressed as the ratio of the luminescence signal in the absence of oxygen (I₀) to the signal in the presence of 100% oxygen (I₁₀₀). For a photostable oxygen sensing material based on platinum tetrakis(pentafluorophenyl)porphyrin (PtTFPP), a close analogue of Pt-TPTBP, immobilized in a polystyrene matrix, an I₀/I₁₀₀ ratio greater than 3 has been reported, indicating good sensitivity. figshare.com Dual-sensing optical sensors have also been developed, where a PtTFPP-based oxygen sensing film is combined with a CO₂ sensitive layer, demonstrating sensitivities (I(N₂)/I(100% O₂)) of 22.8. researchgate.net
The response time is another crucial parameter for oxygen sensors. For PtTFPP immobilized in polystyrene, response times of 18 seconds for deoxygenated to oxygenated conditions and 1 minute for the reverse have been measured. figshare.com In another configuration for a dual oxygen and carbon dioxide sensor, the oxygen sensing component showed response times of 15 seconds from nitrogen to oxygen and 41 seconds from oxygen to nitrogen. researchgate.net The choice of the immobilization matrix, such as polymers or S-layer proteins, plays a significant role in the sensor's performance, including its sensitivity, response time, and photostability. arxiv.orgfigshare.com
Table 2: Performance of Pt-porphyrin based Optical Oxygen Sensors
| Porphyrin Derivative | Immobilization Matrix | Sensitivity (I₀/I₁₀₀ or I(N₂)/I(100% O₂)) | Response Time (N₂ to O₂) | Response Time (O₂ to N₂) |
| PtTFPP | Polystyrene (PS) | > 3 | 18 s | 60 s |
| PtTFPP | Ethyl Cellulose (EC) | 22.8 | 15 s | 41 s |
| PtTFPP | PCL-b-PEG micelles | - | Fast response demonstrated | - |
Simultaneous Sensing of Multiple Analytes (e.g., Oxygen and Temperature)
The development of single-component molecular probes capable of monitoring multiple environmental parameters simultaneously is a significant goal in sensor technology. Platinum(II) tetraphenyltetrabenzoporphyrin (Pt-TPTBP) derivatives have emerged as exceptional candidates for this purpose, specifically for the simultaneous optical sensing of oxygen and temperature. acs.orgnih.gov This capability stems from the unique photophysical properties of certain electron-deficient Pt-TPTBP complexes, which can exhibit both phosphorescence and thermally activated delayed fluorescence (TADF) from a single molecule. acs.org
Researchers have synthesized derivatives by attaching alkylsulfone groups to the TPTBP macrocycle. acs.orgnih.gov This modification creates an electron-deficient porphyrin with a small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states, which facilitates unusually efficient TADF at elevated temperatures, in addition to the strong, near-infrared (NIR) phosphorescence typical of platinum porphyrins. acs.org
The dual-sensing mechanism operates as follows:
Oxygen Sensing: The excited triplet state of the Pt-TPTBP derivative is quenched by molecular oxygen. This quenching affects the lifetime and intensity of both the phosphorescence and the TADF, as both emissions originate from the same triplet state population. Therefore, the oxygen concentration can be determined by measuring the decay time of either luminescent signal. acs.orgCurrent time information in Bangalore, IN.
Temperature Sensing: The efficiency of TADF is highly dependent on temperature. As temperature increases, the rate of reverse intersystem crossing from the T₁ state back to the S₁ state increases, leading to a more intense TADF signal relative to the phosphorescence signal. This temperature-dependent ratio of the two emission intensities allows the probe to function as a self-referenced molecular thermometer. acs.orgCurrent time information in Bangalore, IN.
This innovative approach allows for a self-referenced measurement of oxygen that is internally corrected for temperature fluctuations, all from a single indicator dye. acs.org This eliminates the complexities and potential inaccuracies associated with dual-sensor systems that rely on two separate luminophores. acs.org
| Property | Description | Reference |
| Sensing Principle | Dual emission of phosphorescence and thermally activated delayed fluorescence (TADF). | acs.org |
| Oxygen Measurement | Based on the quenching of the decay time of either phosphorescence or TADF by molecular oxygen. | Current time information in Bangalore, IN. |
| Temperature Measurement | Based on the intensity ratio of the temperature-sensitive TADF to phosphorescence. | acs.orgCurrent time information in Bangalore, IN. |
| Key Molecular Feature | Small singlet-triplet energy gap in electron-deficient alkylsulfone-substituted Pt-TPTBP. | acs.org |
| Advantage | Simultaneous, self-referenced sensing of two analytes with a single indicator molecule. | acs.org |
Sensing Layer Fabrication and Immobilization in Polymeric Matrices
For practical applications, luminophores like Pt-TPTBP must be immobilized within a solid-state matrix to create a robust sensing layer. The choice of matrix is critical as it influences the sensor's sensitivity, response time, and operational stability. Various techniques have been developed for embedding platinum porphyrins into polymeric supports.
A common method is the physical doping or dispersion of the indicator dye into an oxygen-permeable polymer solution, which is then cast into a thin film or foil. For instance, derivatives of tetraphenyltetrabenzoporphyrin have been successfully incorporated into poly(styrene-co-acrylonitrile) to create sensor foils for dual oxygen and temperature sensing. acs.orgnih.gov Polystyrene and its copolymers are frequently used due to their high oxygen permeability and optical transparency. rsc.org
Another approach involves the covalent linkage of the porphyrin probe to a polymer backbone. This creates a more stable sensor by preventing the dye from leaching out of the matrix over time. This can be achieved by synthesizing a polymerizable version of the porphyrin containing a reactive group, such as a methacrylate (B99206) unit. This functionalized probe can then be copolymerized with other monomers, like t-butyl styrene, to form the sensing polymer. researchgate.net Hydrogels are another class of polymers used for immobilization, where porphyrins functionalized with groups like acrylamide (B121943) can be covalently bound within the hydrogel network. researchgate.netgcu.ac.uk
For applications in aqueous or biological environments, encapsulation techniques are employed. Hydrophobic probes such as platinum porphyrins can be encapsulated within the hydrophobic core of micelles formed from amphiphilic block copolymers, such as polyethylene (B3416737) glycol-polycaprolactone (PEG-PCL). harvard.edu This method renders the hydrophobic dye dispersible in water while the polymer shell controls oxygen diffusion to the probe. harvard.edu
Furthermore, biological macromolecules have been used as immobilization matrices. Oxygen-sensitive Pt(II) porphyrin dyes have been covalently bound to surface layer (S-layer) proteins, which self-assemble into crystalline arrays, providing a highly ordered and reproducible matrix for optical sensors. nih.govresearchgate.net
| Immobilization Method | Polymer Matrix | Porphyrin Type (Example) | Application |
| Physical Doping | Poly(styrene-co-acrylonitrile) | Zn(II)-tetraphenyltetrabenzoporphyrin | Dual Oxygen/Temp. Sensor Foils acs.orgnih.gov |
| Physical Doping | Polystyrene (PS) | Platinum tetrakis(pentafluorophenyl)porphyrin | Photostable Oxygen Sensing rsc.org |
| Copolymerization | Poly(t-butyl styrene) | Methacrylate-functionalized Pt-porphyrin | Pressure-Sensitive Paints researchgate.net |
| Encapsulation | PEG-PCL Block Copolymers | Platinum tetrakis(pentafluorophenyl)porphyrin | Biosensing in Aqueous Solution harvard.edu |
| Covalent Binding | S-layer Proteins | Pt(II) porphyrin dye | Planar and Fiber Optic Sensors nih.govresearchgate.net |
Two-Photon Enhanced Sensing Probes
Two-photon excitation (2PE) is an advanced fluorescence microscopy technique that offers significant advantages for biological imaging, including increased penetration depth in scattering tissues, reduced photodamage outside the focal point, and inherent 3D spatial resolution. However, the direct application of 2PE to porphyrin-based sensors is often limited because many porphyrins, including Pt-TPTBP, possess very low intrinsic two-photon absorption (2PA) cross-sections. acs.org
To overcome this limitation, a common strategy is to create a sensor system that couples the porphyrin to a separate molecule with a high 2PA cross-section, known as a two-photon antenna. acs.orgacs.org In these constructs, the antenna is efficiently excited by the simultaneous absorption of two near-infrared photons and then transfers its energy to the porphyrin phosphor, which serves as the ultimate sensing unit. This energy transfer is typically mediated by Förster resonance energy transfer (FRET). acs.orgacs.org
Semiconductor quantum dots (QDs) are excellent two-photon antennas due to their high quantum yields, photostability, and broad excitation profiles. acs.orgacs.org Supramolecular assemblies have been developed where palladium porphyrins are bound to the surface of a QD. harvard.eduacs.orgacs.org The QD acts as the 2PE antenna, and its emission is quenched by the surface-bound porphyrin via FRET. The subsequent phosphorescence from the porphyrin is then quenched by oxygen, allowing for ratiometric oxygen sensing under two-photon excitation. acs.orgacs.org While these specific studies have focused on palladium porphyrins, the principle is directly applicable, and has been demonstrated with other systems, to Pt porphyrins. acs.org
This antenna-core approach enables the powerful advantages of two-photon imaging to be applied to oxygen sensing with platinum porphyrins, facilitating high-resolution, three-dimensional mapping of oxygen concentration in complex biological environments like living tissue. acs.org
Energy Conversion and Upconversion Systems
Triplet-Triplet Annihilation (TTA) Upconversion Sensitizers
Photon upconversion via triplet-triplet annihilation (TTA) is a process that converts two low-energy photons into a single higher-energy photon. This process is of great interest for applications ranging from solar energy harvesting to bioimaging. The TTA mechanism relies on two key components: a sensitizer (B1316253) (donor) and an acceptor/annihilator. Platinum(II) tetraphenyltetrabenzoporphyrin (Pt-TPTBP) is an exemplary triplet sensitizer.
The ideal sensitizer must possess several key characteristics:
Strong absorption in the low-energy region of the spectrum (e.g., red or near-IR).
A high efficiency of intersystem crossing (ISC) from the singlet excited state to the triplet state, approaching unity.
A relatively long-lived triplet excited state to allow for efficient energy transfer to the acceptor molecule.
Pt-TPTBP excels in all these areas. Its extended π-conjugated system results in strong absorption of red light. acs.org The presence of the heavy platinum atom enhances spin-orbit coupling, leading to a near-quantitative ISC efficiency. acs.org The process begins with the Pt-TPTBP sensitizer absorbing a low-energy photon and forming a long-lived triplet state. This triplet energy is then transferred to an acceptor molecule through a collision in solution. When two of these acceptor molecules, now in their triplet states, collide, they undergo TTA, where one molecule returns to its ground state while the other is promoted to a high-energy singlet excited state, which then emits a high-energy (upconverted) photon.
Pt-TPTBP has been successfully used in various TTA upconversion systems, converting red light into blue or green light.
| Sensitizer | Acceptor/Annihilator | Excitation λ (nm) | Upconverted Emission | Solvent | Reference |
| Pt-TPTBP | 2-Chloro-bis-phenylethynylanthracene (2CBPEA) | 635 | Blue-green | DMF | acs.org |
| Pt-TPTBP | Iodophenyl-bearing BODIPY derivatives | 635 | Green and Yellow | Benzene (B151609) | acs.org |
| Pt-TPTBP | meso-(2,6-dichloropyridyl)-substituted BODIPY | 626 | Green | Toluene | acs.org |
Photocatalytic Applications (e.g., CO2 Reduction)
The conversion of carbon dioxide (CO₂), a major greenhouse gas, into valuable chemical fuels using light energy is a primary goal of artificial photosynthesis. Porphyrin-based molecules are frequently explored as photosensitizers in these catalytic systems due to their strong absorption of visible light, mimicking natural chlorophyll. While the tetraphenyltetrabenzoporphyrin (TPBP) ligand is a viable candidate for this application, research has predominantly focused on complexes containing more earth-abundant or catalytically specialized metals rather than platinum.
Studies have shown that TPBP complexes with metals such as zinc (Zn) and cobalt (Co) are active in the photocatalytic reduction of CO₂. For instance, Zn-TPBP has been investigated as a photosensitizer, where upon light absorption, it can initiate the electron transfer processes required for CO₂ reduction. However, a significant challenge with many porphyrin photosensitizers, including zinc complexes, is their poor stability under the necessary reductive conditions, which can lead to hydrogenation and bleaching of the dye, thereby stopping the catalytic reaction. acs.org
To enhance catalytic activity and stability, porphyrin photosensitizers are often paired with a separate catalytic moiety, such as a Rhenium (Re) complex, or embedded within robust frameworks. Research into photocatalytic CO₂ reduction using the TPBP ligand has focused on understanding how different central metals and molecular architectures influence efficiency and product selectivity, with a notable absence of Pt-TPTBP in this specific application.
Electrocatalytic Applications
Electrocatalysis offers a direct route to convert electrical energy into chemical bonds, with the reduction of CO₂ to fuels like carbon monoxide (CO) or formic acid being a key area of research. Similar to photocatalysis, the tetraphenyltetrabenzoporphyrin (TPBP) ligand has been employed in electrocatalytic systems, but again, the focus has been on metals other than platinum.
A systematic study on the electrocatalytic performance of various metallated TPBP complexes for CO₂ reduction revealed that the central metal ion plays a crucial role in determining both the reduction potential and the catalytic efficiency. rsc.orgnih.gov The experiments, typically conducted in a non-aqueous solvent like dimethylformamide (DMF), showed that complexes of zinc (Zn-TPBP) and copper (Cu-TPBP) were effective in converting CO₂ to CO. rsc.orgnih.gov
Under constant-potential electrolysis, these complexes demonstrated significant and sustained catalytic activity. The choice of a glassy carbon working electrode is common in these studies, with the metalloporphyrin acting as the molecular catalyst in solution. rsc.orgnih.gov While a platinum plate may be used as the counter electrode in the electrochemical cell setup, the catalytic activity for CO₂ reduction is attributed to the dissolved TPBP complex. rsc.orgnih.gov The lack of studies focusing on Pt-TPTBP as the molecular electrocatalyst suggests that research efforts are directed towards more cost-effective and potentially more selective metal centers for this transformation. rsc.org
| Catalyst | Product | Faradaic Efficiency (%) | Applied Potential (V vs. Ag/AgCl) | Reference |
| Zn-TPBP | Carbon Monoxide (CO) | ~48 | -1.90 | rsc.orgnih.gov |
| Cu-TPBP | Carbon Monoxide (CO) | ~33 | -1.90 | rsc.orgnih.gov |
Optoelectronic Materials Beyond OLEDs
Platinum(II) tetraphenyltetrabenzoporphyrin (Pt-TPTBP) exhibits a unique combination of photophysical properties that make it a compelling material for a range of optoelectronic applications beyond organic light-emitting diodes (OLEDs). Its strong absorption in the visible region, high quantum yield of triplet formation, and significant heavy-atom effect from the platinum center are key attributes that researchers are leveraging to develop next-generation solar cells, sensors, and photocatalytic systems.
A significant area of investigation for Pt-TPTBP and its derivatives is in the realm of solar energy conversion. While not typically used as the primary light-harvester in conventional dye-sensitized solar cells (DSSCs), its prominent role is as a triplet sensitizer for triplet-triplet annihilation (TTA) upconversion. This process allows for the conversion of low-energy, sub-bandgap photons into higher-energy photons that can then be absorbed by the solar cell, thereby increasing its theoretical power conversion efficiency (PCE). umb.edursc.orgnih.gov In a typical TTA-upconversion system, the Pt-TPTBP absorbs low-energy light and efficiently generates triplet excitons through intersystem crossing. These triplet excitons are then transferred to an acceptor/annihilator molecule, and subsequent annihilation of two triplet excitons on the acceptor produces a higher-energy singlet exciton, which then emits a higher-energy photon. umb.edu
Research has demonstrated the fundamental viability of this approach. For instance, the bimolecular quenching constant for the interaction between Pt-TPTBP and a suitable triplet acceptor has been measured, indicating efficient triplet energy transfer, a critical step for successful TTA-upconversion. umb.edu While specific PCE enhancements for solar cells directly incorporating Pt-TPTBP are not extensively documented in readily available literature, the broader context of porphyrin-based sensitizers in DSSCs shows significant promise, with efficiencies for some engineered porphyrin dyes reaching up to 13%. rsc.orgresearchgate.net These advancements underscore the potential of porphyrin structures in solar cell applications.
Table 1: Performance of Porphyrin-Based Dye-Sensitized Solar Cells (Representative Examples)
| Porphyrin Sensitizer | Redox Shuttle | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Source |
|---|---|---|---|---|---|---|
| SM315 | Co(II/III) | 13% | 0.91 V | 18.1 mA/cm² | 0.78 | researchgate.net |
| XW40 | I-/I3- | 9.3% | 0.730 V | 18.90 mA/cm² | - | nih.gov |
The strong phosphorescence of platinum porphyrins and its quenching by molecular oxygen also make them excellent candidates for optical oxygen sensors. While specific performance data for Pt-TPTBP is limited, closely related platinum porphyrins, such as Platinum(II) meso-tetra(4-fluorophenyl)tetrabenzoporphyrin, have been utilized in the development of highly sensitive oxygen sensors. umb.edu These sensors operate on the principle that the intensity or lifetime of the phosphorescent emission from the platinum complex decreases in the presence of oxygen. This quenching effect is a reliable and reversible method for determining oxygen concentration.
Table 2: Performance Characteristics of a Representative Platinum Porphyrin-Based Optical Oxygen Sensor
| Parameter | Value |
|---|---|
| Peak Absorption | 430 nm and 614 nm |
| Peak Emission | 733 nm |
Furthermore, the photocatalytic properties of porphyrins are a subject of considerable interest for environmental remediation. Porphyrin-based photocatalysts can effectively degrade organic pollutants in water under illumination. researchgate.net The mechanism often involves the generation of reactive oxygen species (ROS) by the photo-excited porphyrin. While specific studies focusing solely on the photocatalytic degradation efficiency of Pt-TPTBP are not widely reported, the general efficacy of porphyrin and phthalocyanine (B1677752) complexes in degrading persistent pollutants like atrazine (B1667683) has been demonstrated, with significant degradation observed under both laboratory and solar irradiation conditions.
Structure Property Relationships and Design Principles
Influence of Meso-Substituents on Photophysical Properties
The electronic nature of the substituents at the meso-phenyl positions plays a critical role in modulating the photophysical and electrochemical properties of the porphyrin core. The introduction of either electron-donating or electron-withdrawing groups can systematically alter the energy levels of the frontier molecular orbitals, thereby influencing redox potentials and spectral characteristics. nih.govmdpi.com
A key finding is that while the singlet excited-state energies are often not significantly affected by meso-substitution, the redox potentials in both the ground and excited states are highly dependent on the electronic character of the substituents. nih.govmdpi.com Groups with electron-withdrawing resonance effects, such as nitro (-NO₂) or benzoyl (-COC₆H₅), enhance the reduction facility of the porphyrin, making it a better electron acceptor. nih.govmdpi.com For example, the presence of a p-nitro group or a β-formyl group can substantially increase the ease of reduction. mdpi.com Conversely, the introduction of electron-rich aryl groups at the meso-positions tends to induce red shifts in both the absorption and emission spectra. nih.gov This effect is valuable for tuning dyes for specific applications, such as oxygen sensing, where longer wavelength absorption or emission is desirable. nih.gov
The position of the substituent is also crucial. Studies have shown that the reduction facility of the porphyrin increases as the substituent is moved closer to the porphyrin core, with the maximum effect observed when the group is directly at a meso position. nih.govmdpi.com
| Compound | Substituent | Position | Ground-State Reduction Potential (V) | Excited-State Reduction Potential (V) |
|---|---|---|---|---|
| TPPH₂ (Reference) | -H | - | +0.70 | -1.21 |
| Compound 1 | p-nitro | meso-phenyl | +0.85 | -1.06 |
| Compound 2 | p-amino | meso-phenyl | +0.69 | -1.22 |
| Compound 4 | -CHO | β-pyrrole | +0.91 | -1.00 |
Data in the table is based on meso-tetraphenylporphyrin derivatives to illustrate the principles of substituent effects as described in the cited literature. mdpi.com
Impact of Macrocycle Planarity and Distortion on Excited States
The idealized structure of a porphyrin is planar, but in sterically hindered molecules like tetraaryltetrabenzoporphyrins (TATBPs), significant distortion of the macrocycle occurs. researchgate.net The steric repulsion between the ortho-hydrogens of the meso-aryl groups and the hydrogens of the annulated benzo rings forces the macrocycle to adopt a non-planar, saddle-shaped conformation. researchgate.net This structural distortion is a critical determinant of the molecule's excited-state properties.
X-ray crystallography studies on a library of TATBPs have confirmed these non-planar structures. researchgate.net This deviation from planarity directly impacts the electronic conjugation of the π-system. The distortion can lead to:
Altered Energy Levels: The non-planar structure changes the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn shifts the absorption (Soret and Q-bands) and emission wavelengths.
Modified Excited-State Dynamics: The flexibility and distortion of the macrocycle can introduce new vibrational relaxation pathways, potentially influencing the rates of non-radiative decay and thus affecting the phosphorescence quantum yield and lifetime of the excited state. The saddle-shape distortion is a key feature that distinguishes the photophysics of TATBPs from their more planar porphyrin counterparts. researchgate.net
Effect of Central Metal Ion on Electronic and Redox Properties
The identity of the central metal ion is one of the most significant factors controlling the photophysical and electronic properties of a porphyrin. In the case of Pt-tetraphenyltetrabenzoporphyrin, the platinum(II) ion is crucial for defining its characteristic phosphorescence.
The primary mechanism is the heavy-atom effect . Platinum, being a heavy third-row transition metal, possesses strong spin-orbit coupling. This coupling provides an efficient pathway for intersystem crossing (ISC), the process where the molecule transitions from its initial photo-excited singlet state (S₁) to a long-lived triplet state (T₁). In lighter metal porphyrins or free-base porphyrins, fluorescence (emission from the S₁ state) is often the dominant decay pathway. For Pt(II) porphyrins, the ISC is so rapid and efficient that fluorescence is almost entirely quenched, and the molecule relaxes by emitting light from the triplet state, a process known as phosphorescence. nih.gov
Tuning of Spectral and Photophysical Characteristics through Chemical Modification
The principles outlined in the preceding sections form a toolbox for the rational design and tuning of porphyrin characteristics for specific functions. Chemical modification allows for the fine-tuning of absorption and emission wavelengths, excited-state lifetimes, and redox potentials. nih.govnih.gov
Strategic chemical modifications include:
Meso- and β-Substitution: As discussed, adding electron-withdrawing or -donating groups to the meso-phenyl rings or directly to the β-pyrrolic positions of the porphyrin core is a primary method for tuning redox potentials for applications like photoredox catalysis. nih.govresearchgate.net It also allows for shifting the absorption and emission spectra to desired regions, for example, creating red-shifted dyes for biological applications or oxygen sensing. nih.gov
Peripheral Ring Modification: The fusion of benzo rings to the porphyrin core to create tetrabenzoporphyrins fundamentally alters the electronic structure and induces macrocyclic distortion, leading to significant red-shifts in the absorption spectra compared to standard porphyrins. researchgate.net
Central Metal Variation: The choice of the central metal is paramount for controlling the nature of the excited state. While platinum and palladium yield strong phosphorescence due to the heavy-atom effect, nih.gov other metals like zinc may be used when fluorescence is desired. The metal ion also serves as a key modulator of the molecule's redox behavior.
Through the judicious combination of these strategies, scientists can develop highly specialized this compound derivatives and related compounds with precisely tailored properties.
| Modification Strategy | Primary Effect | Affected Properties |
|---|---|---|
| Meso-Substituents (e.g., -NO₂, -NH₂) | Alters frontier orbital energies | Redox Potentials, Spectral Shifts (Absorption/Emission) |
| Macrocycle Distortion (e.g., Benzannulation) | Reduces planarity, alters π-conjugation | Large Spectral Shifts, Excited-State Dynamics |
| Central Metal Ion (e.g., Pt vs. Zn) | Introduces spin-orbit coupling | Emission Type (Phosphorescence vs. Fluorescence), Lifetimes |
Emerging Research Directions and Future Outlook
Novel Synthetic Routes for Enhanced Structural Diversity
The functional properties of Pt-tetraphenyltetrabenzoporphyrin are intrinsically linked to its molecular structure. Consequently, a key area of ongoing research is the development of novel synthetic methodologies that allow for greater structural diversity. While direct, novel synthetic routes for the this compound core are a complex endeavor, significant progress is being made in the synthesis of tailored porphyrin ligands prior to platinum insertion. This approach allows for the introduction of a wide array of functional groups to the tetraphenyl or tetrabenzoporphyrin framework, thereby tuning the electronic and steric properties of the final platinum complex.
One strategy involves the condensation of pyrrole (B145914) with functionalized benzaldehydes to create tetraphenylporphyrin (B126558) precursors with desired substituents. For instance, the synthesis of 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin (TPhPyP) has been reported, which can then be metalated with platinum. mdpi.com This modular approach enables the incorporation of various functional moieties, opening pathways to new materials with enhanced capabilities.
| Precursor Ligand | Synthetic Approach | Potential for Structural Diversity |
| 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin | Aldehyde-pyrrole condensation | Introduction of pyridyl groups allows for secondary coordination and assembly into more complex architectures. mdpi.com |
| meso-Tetra(4-carboxyphenyl)porphine | Standard porphyrin synthesis | Carboxylic acid groups provide anchor points for grafting onto surfaces or incorporation into metal-organic frameworks. frontierspecialtychemicals.com |
| 5,10,15,20-tetra-(4-allyloxy-phenyl) porphyrin | Etherification of hydroxyphenylporphyrin | Allyl groups offer a site for polymerization or further chemical modification. mdpi.com |
These synthetic efforts are crucial for systematically investigating structure-property relationships and designing next-generation this compound derivatives with optimized performance for specific applications.
Development of Advanced Sensing Platforms with Multifunctional Capabilities
The strong phosphorescence of this compound at room temperature, which is efficiently quenched by molecular oxygen, makes it an exceptional candidate for optical oxygen sensors. nih.gov Research is now moving beyond simple oxygen detection to the development of advanced, multifunctional sensing platforms.
These next-generation sensors aim to provide more comprehensive analytical information by integrating multiple sensing capabilities or by operating in challenging environments. For instance, Pt(II) porphyrin dyes are being immobilized on novel matrices like S-layer proteins to create robust and reproducible oxygen sensors. nih.govresearchgate.net These protein-based matrices offer a crystalline surface for the precise and ordered arrangement of the sensor molecules. nih.gov
Furthermore, researchers are exploring the use of platinum porphyrins in electrochemical sensors. A novel Pt(II)-5,10,15,20-tetra-(4-allyloxy-phenyl) porphyrin has been synthesized and demonstrated as a sensitive material for the detection of hydrogen peroxide through both fluorimetric and electrochemical methods. mdpi.com This dual-mode detection capability is a significant step towards multifunctional sensing.
| Sensor Type | Analyte | Key Features |
| Optical Oxygen Sensor | Dissolved Oxygen | High sensitivity and stability, embedded in polystyrene beads. rsc.org |
| Optical and Electrochemical Sensor | Hydrogen Peroxide | Dual detection modes (fluorescence and electrochemical), high accuracy. mdpi.com |
| Planar and Fiber Optic Oxygen Sensor | Gaseous Oxygen | Immobilized on S-layer protein matrices for enhanced reproducibility. nih.govresearchgate.net |
The future of sensing with this compound lies in the creation of integrated systems that can simultaneously monitor multiple parameters, offering a more holistic view of a chemical or biological environment.
Integration into Hybrid Material Systems
To harness and enhance the properties of this compound, researchers are increasingly integrating it into various hybrid material systems. This approach combines the unique characteristics of the porphyrin with the structural and functional benefits of host matrices such as metal-organic frameworks (MOFs) and polymers.
The incorporation of this compound derivatives into MOFs has emerged as a promising strategy for creating highly ordered, porous materials with tailored functionalities. rsc.org For example, Pt(II) meso-tetra (4-carboxyphenyl) porphine (B87208) has been used as a building block to construct MOFs that exhibit visible-light-driven hydrogen production. frontierspecialtychemicals.com The porous nature of MOFs allows for efficient diffusion of reactants and products, while the ordered arrangement of the platinum porphyrin units facilitates efficient light harvesting and catalysis. rsc.org
In a different approach, embedding this compound into polymer matrices like polystyrene has been shown to be an effective method for fabricating robust oxygen sensors. rsc.org The polymer matrix provides a protective environment for the dye, enhancing its stability and preventing leaching, while allowing for the permeation of oxygen.
| Hybrid System | Integrated Compound | Application |
| Metal-Organic Framework (MOF) | Pt(II) meso-Tetra (4-carboxyphenyl) porphine | Visible-light-driven hydrogen production. frontierspecialtychemicals.com |
| Polystyrene Beads | Platinum octaethylporphyrin (PtOEP) | Dissolved oxygen sensing. rsc.org |
| S-Layer Protein Matrix | Pt(II) porphyrin dye | Planar and fiber optic oxygen sensing. nih.gov |
| Zirconium-based MOF | Benzoporphyrin-based linkers | Photodynamic therapy and immunotherapy. nih.gov |
The synergy between this compound and these host materials is paving the way for the development of advanced functional materials with applications ranging from catalysis and sensing to biomedical technologies. nih.gov
Exploration of New Energy Conversion Applications
The exceptional light-absorbing properties of this compound across the visible spectrum make it a highly attractive candidate for various energy conversion applications. acs.org Research in this area is focused on improving the efficiency and stability of devices such as dye-sensitized solar cells (DSSCs) and developing novel photocatalytic systems.
In the realm of DSSCs, porphyrin-based sensitizers have shown great promise, with power conversion efficiencies reaching up to 13%. researchgate.net The molecular engineering of porphyrin dyes, including the introduction of "push-pull" electronic structures and strategies to suppress dye aggregation, has been a key factor in this success. rsc.orgrsc.org this compound, with its strong absorption in the red and near-infrared regions, is being explored for its potential to enhance the light-harvesting capabilities of DSSCs, especially when used in co-sensitization strategies. frontierspecialtychemicals.com
Beyond solar cells, this compound is being investigated as a photocatalyst for various chemical transformations. Its ability to absorb visible light and generate excited triplet states makes it an effective sensitizer (B1316253) for processes like hydrogen production and the reduction of carbon dioxide. frontierspecialtychemicals.comrsc.org The integration of these porphyrins into robust frameworks like MOFs is a particularly active area of research, as it offers a way to create stable and recyclable photocatalytic systems. mdpi.com
| Application | Key Research Findings |
| Dye-Sensitized Solar Cells (DSSCs) | Molecular engineering of porphyrin sensitizers has led to power conversion efficiencies of up to 13%. researchgate.net Strategies to suppress dye aggregation are crucial for improving performance. rsc.org |
| Photocatalytic Hydrogen Production | MOFs constructed with Pt(II) meso-tetra (4-carboxyphenyl) porphine demonstrate visible-light-driven hydrogen production. frontierspecialtychemicals.com |
| Photocatalytic CO2 Reduction | Porphyrin-based MOFs are promising for the photo(electro)catalytic reduction of CO2 into valuable products. rsc.org |
| Photon Upconversion | Pt(II) meso-Tetraphenyl tetrabenzoporphine can be used for photon upconversion via triplet-triplet annihilation, which has potential applications in solar cells. frontierspecialtychemicals.com |
The continued exploration of this compound in these energy conversion applications holds significant potential for the development of more efficient and sustainable energy technologies.
Q & A
Q. What are the established synthetic routes for Pt-tetraphenyltetrabenzoporphyrin, and how do reaction conditions influence yield?
Pt-TPBP is typically synthesized via metalation of the free-base tetrabenzoporphyrin ligand with platinum(II) salts. The Adler-Longo method (condensation of pyrrole and benzaldehyde under refluxing propionic acid) and Lindsey method (template-assisted synthesis under milder conditions) are foundational . For Pt insertion, PtCl₂ in dimethylformamide (DMF) at 120°C for 24 hours is common, but yields depend on solvent purity and stoichiometric ratios of Pt to ligand .
Q. How can UV-Vis and fluorescence spectroscopy characterize Pt-TPBP’s electronic properties?
Pt-TPBP exhibits a Soret band near 430 nm and Q-bands at 610 nm in THF, with fluorescence emission at 765 nm . Spectral shifts in different solvents (e.g., toluene vs. DMF) indicate solvent-polarity-dependent aggregation, which can be quantified using the Benesi-Hildebrand equation .
Q. What are the key challenges in purifying Pt-TPBP, and what chromatographic methods are optimal?
Column chromatography using silica gel with eluents like dichloromethane:hexane (3:1) is standard. However, Pt-TPBP’s planar structure often co-elutes with unreacted ligands. Preparative HPLC with a C18 reverse-phase column improves resolution, but care must be taken to avoid metal leaching from stationary phases .
Advanced Research Questions
Q. How does Pt-TPBP’s triplet-state dynamics impact its performance in photon upconversion systems?
Pt-TPBP’s high intersystem crossing rate (1.8 × 10¹¹ s⁻¹) enables efficient triplet-triplet annihilation (TTA) in polymer matrices like SY-PPV. However, aggregation in films reduces triplet energy transfer efficiency (up to 99% loss) due to exciton quenching. Strategies include doping at ≤4 wt% and using steric hindrance groups to prevent π-π stacking .
Q. What computational methods best predict Pt-TPBP’s aromaticity and electronic structure?
Density functional theory (DFT) with B3LYP/6-31G(d) basis sets accurately models Pt-TPBP’s aromaticity, showing reduced HOMO-LUMO gaps (∼2.1 eV) compared to non-metalated analogs. Nucleus-independent chemical shift (NICS) calculations confirm diatropic ring currents, with NICS(1) values of −12 ppm indicating strong aromaticity .
Q. How can contradictory NMR data for Pt-TPBP derivatives be resolved?
Discrepancies in ¹H NMR signals (e.g., β-pyrrolic protons) often arise from paramagnetic impurities or solvent-induced aggregation. Deuterated solvents (e.g., CDCl₃) and degassing reduce line broadening. For ambiguous assignments, 2D COSY or NOESY experiments clarify spin-spin coupling and spatial proximity .
Q. What experimental design considerations are critical for studying Pt-TPBP’s photocatalytic activity?
(i) Use anaerobic conditions (glovebox) to prevent Pt-TPBP oxidation. (ii) Monitor reaction progress via in-situ UV-Vis to track ligand-to-metal charge transfer (LMCT) bands. (iii) Pair with sacrificial electron donors (e.g., triethanolamine) to stabilize catalytic cycles. Control experiments must exclude plasmonic effects from Pt nanoparticles .
Key Methodological Recommendations
- Synthesis Optimization : Use Lindsey method for higher purity, but scale via Adler-Longo for bulk synthesis .
- Aggregation Mitigation : Incorporate bulky substituents (e.g., pentafluorophenyl groups) to enhance solubility .
- Computational Validation : Cross-validate DFT results with experimental Raman spectra to confirm vibrational modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
